

Rivularin A: A Technical Guide to Its Physicochemical Properties

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Compound of Interest

Compound Name: Rivularine

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Introduction

Rivularin A is a brominated indole alkaloid isolated from the marine cyanobacterium *Rivularia* sp. Its complex halogenated structure has drawn interest for its potential biological activities. This technical guide provides a summary of the known physicochemical properties of Rivularin A, outlines general experimental protocols relevant to its study, and highlights areas where data is currently limited.

Physicochemical Properties

The quantitative physicochemical data for Rivularin A are summarized below. It is important to distinguish between computed and experimental values. To date, detailed experimental data is limited in publicly accessible literature, with the primary source being the original isolation paper.

Computed Physicochemical Properties

The following properties have been calculated based on the chemical structure of Rivularin A and are sourced from the PubChem database.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₆ H ₆ Br ₆ N ₂	PubChem[1]
Molecular Weight	705.7 g/mol	PubChem[1]
Exact Mass	705.55698 Da	PubChem[1]
Monoisotopic Mass	699.56312 Da	PubChem[1]
XLogP3-AA (LogP)	8.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	0	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	20.7 Å ²	PubChem
Heavy Atom Count	24	PubChem
Complexity	481	PubChem

Experimental Physicochemical Properties

Experimental data for Rivularin A, including its melting point, solubility, and spectral characteristics, were reported in the primary literature describing its isolation. Unfortunately, the full text of this article is not widely available, and therefore, the specific experimental values cannot be detailed here. Researchers are directed to the original publication for this information.

Property	Value	Reference
Melting Point	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663.
Solubility	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663.
UV-Vis λ_{max}	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663.
Infrared (IR) Spectroscopy	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663.
^1H NMR Spectroscopy	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663.
^{13}C NMR Spectroscopy	Not Available	Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian

Cyanobacterium, Rivularia
firma. Journal of Natural
Products, 54(6), 1661–1663.

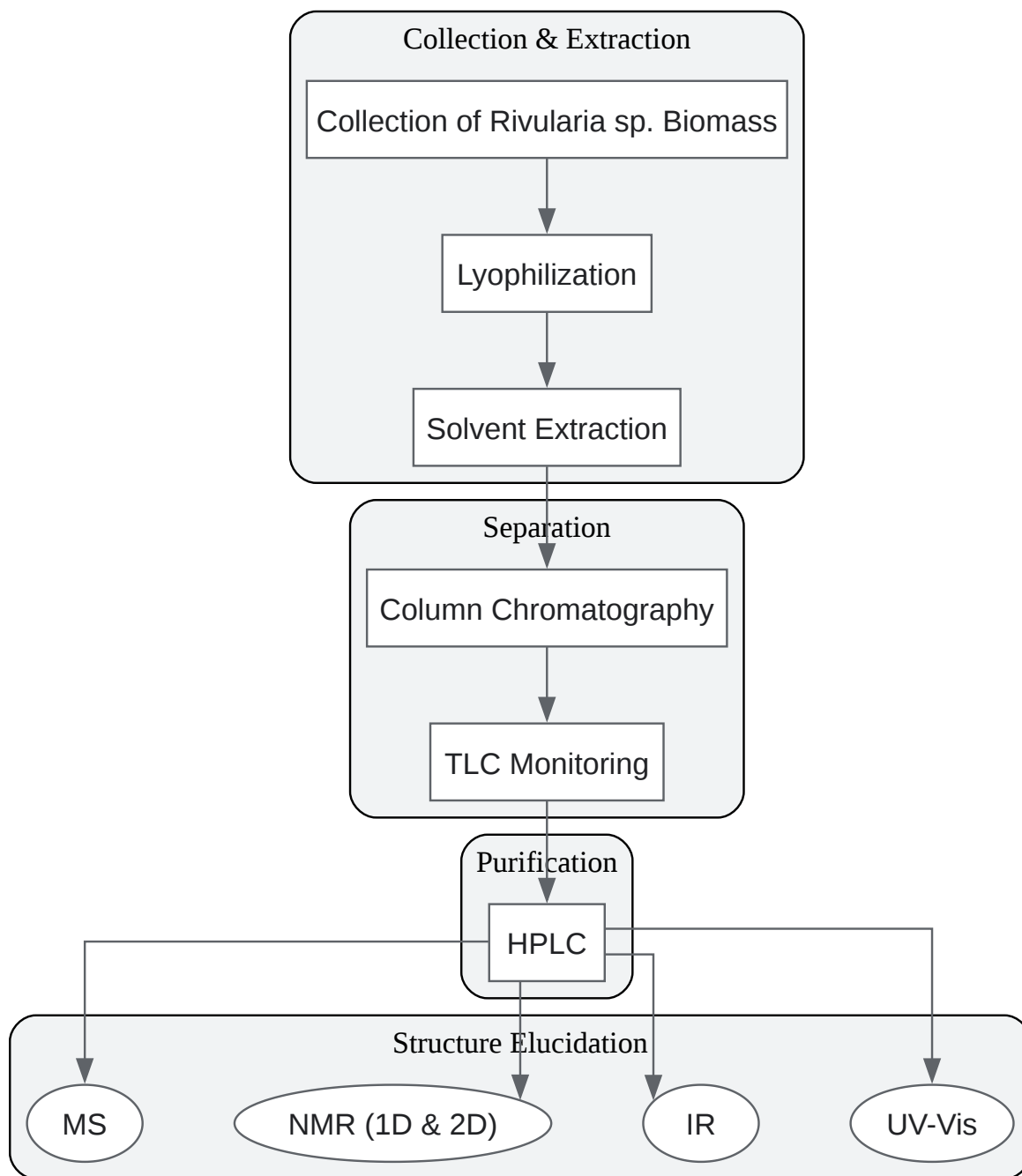
Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of Rivularin A are contained within the primary literature. However, a general workflow for the isolation of bioactive compounds from cyanobacteria is presented below.

General Protocol for Isolation and Purification of Bioactive Compounds from Rivularia sp.

- Collection and Extraction:
 - Collect fresh biomass of Rivularia sp.
 - Lyophilize the biomass to remove water.
 - Extract the dried biomass sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition compounds based on their solubility.
- Chromatographic Separation:
 - Subject the crude extracts to column chromatography on silica gel or other suitable stationary phases.
 - Elute with a gradient of solvents to separate the extract into fractions.
 - Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the compound of interest.
- Purification:
 - Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

- Collect the pure compound based on the retention time and detector response.
- Structure Elucidation:
 - Determine the structure of the purified compound using a combination of spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
 - ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity within the molecule.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.



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Caption: General workflow for the isolation and characterization of Rivularin A.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the biological activity of purified Rivularin A. While some studies have reported antimicrobial activity in crude extracts of Rivularia species, the specific compounds responsible for this activity were not identified. No studies have yet described the mechanism of action or any modulated signaling pathways for Rivularin A. This represents a key area for future research.

Conclusion

Rivularin A is a structurally interesting hexabrominated biindole for which comprehensive experimental data remains largely confined to its original discovery publication. The computed properties suggest a highly lipophilic and complex molecule. Further investigation is required to determine its full physicochemical profile through experimental validation and to explore its potential biological activities. The elucidation of its mechanism of action and interaction with cellular signaling pathways will be critical for evaluating its potential in drug development.

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References

- 1. researchgate.net [researchgate.net]
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